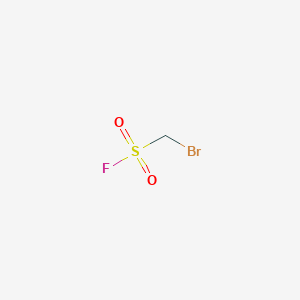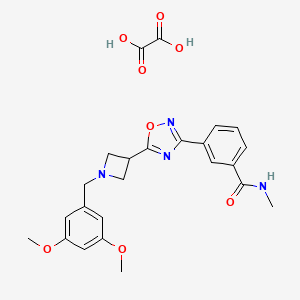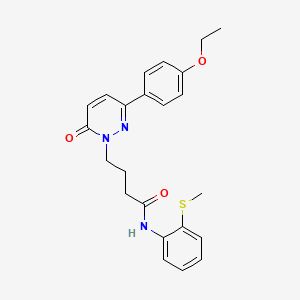![molecular formula C15H10FN3OS2 B2743018 4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-43-4](/img/structure/B2743018.png)
4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . It belongs to a series of isoxazole derivatives that have been synthesized and evaluated for their cytotoxicity . These compounds have exhibited anti-cancer activity against various cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves the creation of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . The detailed synthesis process is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Anti-cancer Properties
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been synthesized and evaluated for their cytotoxicity against cancer cell lines, including Colo205, U937, MCF7, and A549. These compounds have shown promising anti-cancer activity, particularly against the Colo205 cell line, by inducing G2/M cell cycle arrest and apoptosis through p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014).
Synthesis and Antimicrobial Activities
Eperezolid-like molecules synthesized from derivatives including 4-methoxybenzothiazol-2-amine have been studied for their antimicrobial activities, revealing high anti-Mycobacterium smegmatis activity. This underscores their potential as candidates for further biological testing and antimicrobial drug development (Yolal et al., 2012).
Photoresponsive Behaviour and Spectral Shifts
Fluorinated liquid crystals, such as those derived from benzothiazole compounds, have been studied for their photoresponsive behaviour and UV stability. Computational and experimental approaches have been employed to understand the effect of solvent and substituent on their spectral shifts and photoresponsive behaviour, indicating their potential in material science applications (Praveen & Ojha, 2012).
Structural Analysis and Synthesis
The synthesis and structural characterisation of Schiff bases derived from benzothiazole compounds have shown that these molecules possess unique properties that could be harnessed for various scientific applications. Structural analysis through spectroscopic techniques and kinetic studies of hydrolysis processes provide a foundation for understanding their reactivity and potential uses in chemical synthesis (Benachenhou et al., 2012).
Anticonvulsant Activity
Derivatives of 5-methoxybenzo[d]thiazol-2-amine, such as 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones, have been synthesized and evaluated for their anticonvulsant activity. These studies have identified compounds with significant efficacy and safety profiles, highlighting the therapeutic potential of benzothiazole derivatives in treating convulsive disorders (Zhang et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of this compound are cancer cells, specifically Colo205, U937, MCF7, and A549 cancer cell lines . The compound exhibits anti-cancer activity and is particularly effective against the Colo205 cell line .
Mode of Action
The compound interacts with its targets by inducing G2/M cell cycle arrest . This means it prevents the cells from dividing and proliferating. Additionally, the levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increase tremendously in cells treated with the compound .
Biochemical Pathways
The compound affects the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration results in apoptosis, or programmed cell death, by accelerating the expression of caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.
Result of Action
The result of the compound’s action is the regulation of the equilibrium between rapid cell proliferation and apoptosis . This regulation can lead to a decrease in the growth and spread of cancer cells. Thus, the compound can be considered as a potential small-molecule activator of p53 .
Action Environment
Environmental factors such as nutrient availability and defense mechanisms can influence the compound’s action, efficacy, and stability . For instance, bacteria use quorum sensing pathways to respond to these external factors . .
Zukünftige Richtungen
The future directions for this compound involve further biological testing in in vivo colon cancer models . The compound 20c, in particular, can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis . This makes it a potential candidate for further development .
Eigenschaften
IUPAC Name |
4-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS2/c1-20-8-5-6-10-12(7-8)22-14(17-10)19-15-18-13-9(16)3-2-4-11(13)21-15/h2-7H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILHEQBHDUMQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B2742936.png)
![9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2742937.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B2742938.png)
![methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2742939.png)


![(3s,4s)-1-{[(1-Cyanocyclohexyl)carbamoyl]methyl}-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one](/img/structure/B2742948.png)




